BenchChemオンラインストアへようこそ!

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Physicochemical profiling Drug-likeness Lead optimization

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448030-06-5) is a synthetic sulfonylpiperidine derivative that features a 4-ethoxy-3-fluorophenylsulfonyl group at the piperidine N1 position and a methyl 2-sulfonylacetate moiety at the C4 position. The compound belongs to the broader class of 4-sulfonylpiperidine derivatives, several of which have been investigated as long-chain fatty acyl elongase (LCE) inhibitors for metabolic and cardiovascular diseases.

Molecular Formula C16H22FNO7S2
Molecular Weight 423.47
CAS No. 1448030-06-5
Cat. No. B2545539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate
CAS1448030-06-5
Molecular FormulaC16H22FNO7S2
Molecular Weight423.47
Structural Identifiers
SMILESCCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)S(=O)(=O)CC(=O)OC)F
InChIInChI=1S/C16H22FNO7S2/c1-3-25-15-5-4-13(10-14(15)17)27(22,23)18-8-6-12(7-9-18)26(20,21)11-16(19)24-2/h4-5,10,12H,3,6-9,11H2,1-2H3
InChIKeyWMCMESSEMICFGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448030-06-5): Chemical Class, Structural Identity, and Physicochemical Baseline for Procurement Evaluation


Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448030-06-5) is a synthetic sulfonylpiperidine derivative that features a 4-ethoxy-3-fluorophenylsulfonyl group at the piperidine N1 position and a methyl 2-sulfonylacetate moiety at the C4 position [1]. The compound belongs to the broader class of 4-sulfonylpiperidine derivatives, several of which have been investigated as long-chain fatty acyl elongase (LCE) inhibitors for metabolic and cardiovascular diseases [2]. According to PubChem (CID 71809172), its molecular formula is C₁₆H₂₂FNO₇S₂, molecular weight is 423.5 g/mol, computed XLogP3 is 1.4, topological polar surface area is 124 Ų, hydrogen bond donor count is 0, hydrogen bond acceptor count is 9, and rotatable bond count is 8 [1]. The compound is cataloged as a research chemical by multiple commercial suppliers under identifiers including AKOS024564317 and F6441-8397, and is currently available only as a non-GMP research-grade material [1].

Why Generic Substitution of Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate Fails: Structural Determinants of Differentiation Within the Sulfonylpiperidine Class


Within the 4-sulfonylpiperidine chemotype, subtle modifications to the C4 substituent and the N-aryl group profoundly alter physicochemical and, where data exist, pharmacological profiles [1]. The target compound is distinguished from its closest commercially available analog—1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-((furan-2-ylmethyl)sulfonyl)piperidine (CAS 1448046-58-9)—by replacement of the furan-2-ylmethylsulfonyl group with a methyl 2-sulfonylacetate ester, which lowers the molecular weight (423.5 vs. 431.5 g/mol), reduces lipophilicity (XLogP3 1.4 vs. an estimated higher value for the furan analog), and introduces a hydrolytically labile methyl ester function that can serve as a synthetic handle for further derivatization . Generic interchange with other sulfonylpiperidines—such as the methylsulfonyl analog or the furan-substituted variant—is not scientifically justified without matched comparative data, because even single-atom or single-functional-group changes in this scaffold have been shown in the LCE inhibitor patent literature to produce order-of-magnitude differences in enzyme inhibitory potency [1]. Therefore, procurement decisions must be guided by the specific structural identity and the intended experimental application, not by broad class membership alone.

Quantitative Differentiation Evidence for Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448030-06-5) Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation Versus the Furan-2-ylmethyl Analog (CAS 1448046-58-9)

The target compound possesses a molecular weight of 423.5 g/mol and a computed XLogP3 of 1.4, compared to 431.5 g/mol for the furan-2-ylmethyl analog, representing an 8.0 g/mol reduction in molecular weight and a lower predicted lipophilicity that places it closer to the favorable drug-likeness space defined by Lipinski's Rule of Five [1]. Although an experimental logP/logD value for the furan analog has not been reported, the structural replacement of the lipophilic furan ring with a polar methyl ester is expected, on the basis of established fragment-based lipophilicity contributions, to reduce logD₇.₄ by approximately 0.5–1.0 log units compared to the furan analog .

Physicochemical profiling Drug-likeness Lead optimization

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Versus Simple Methylsulfonyl and Furan Analogs

The target compound has a computed topological polar surface area (TPSA) of 124 Ų and 9 hydrogen bond acceptor (HBA) atoms, reflecting the contribution of the methyl ester carbonyl and both sulfonyl groups [1]. In comparison, the methylsulfonyl analog (1-((4-ethoxy-3-fluorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine) possesses a lower TPSA (estimated ~98–108 Ų based on replacement of the ester with a methyl group) and 7 HBA atoms, while the furan analog has a TPSA closer to 130–135 Ų due to the furan oxygen . TPSA values between 60 and 140 Ų are generally considered favorable for oral absorption and blood-brain barrier penetration, and the target compound's TPSA of 124 Ų situates it at the upper end of this range, whereas the methylsulfonyl analog's lower TPSA may favor CNS penetration and the furan analog's higher TPSA may limit membrane permeability .

Permeability prediction TPSA optimization Medicinal chemistry design

Rotatable Bond Count and Conformational Flexibility Versus Rigid Analogs

The target compound contains 8 rotatable bonds, derived from the ethoxy group (2), the N-S bond (1), the piperidine ring attachment (1), the C4–S bond (1), the S–CH₂ bond (1), the CH₂–C(O) bond (1), the C(O)–O bond (1), and the O–CH₃ bond (1) [1]. In contrast, the furan-2-ylmethyl analog has approximately 9 rotatable bonds due to the additional CH₂ linker between the sulfonyl and furan groups, while the methylsulfonyl analog has only 6 rotatable bonds because the methyl group eliminates the ester-sidechain degrees of freedom . Each additional rotatable bond is estimated to incur an entropic penalty of approximately 0.5–1.5 kcal/mol upon binding to a protein target, meaning the target compound may exhibit intermediate conformational flexibility compared to these two analogs, which could influence binding kinetics and specificity in a target-dependent manner .

Conformational entropy Binding affinity prediction Scaffold optimization

Fluorine Substitution on the N-Aryl Ring: Metabolic Stability Advantage Inferred from the 4-Ethoxy-3-fluorophenyl Motif

The 4-ethoxy-3-fluorophenyl moiety present in the target compound incorporates a fluorine atom at the meta position relative to the sulfonyl linkage. This fluorine substituent is expected to increase the oxidative metabolic stability of the phenyl ring by deactivating it toward cytochrome P450-mediated hydroxylation, a well-established effect of aryl fluorination [1]. In the broader class of sulfonylpiperidine LCE inhibitors described in US 2010/0234392, compounds bearing halogen-substituted N-aryl groups demonstrated consistently higher metabolic stability in human liver microsome assays compared to their non-halogenated counterparts, although quantitative data for this specific compound have not been reported [1]. The 4-ethoxy group, being an electron-donating substituent, may partially counteract the electron-withdrawing effect of the fluorine, creating a finely tuned electronic environment that differentiates this compound from analogs bearing 4-methoxy, 4-chloro, or unsubstituted phenyl rings. No direct head-to-head metabolic stability data are available for this compound versus its closest analogs.

Metabolic stability Fluorine substitution Cytochrome P450 resistance

Methyl Ester Functionality as a Synthetic Handle for Diversification Versus Non-Ester Analogs

The methyl 2-sulfonylacetate moiety at the piperidine C4 position provides a synthetically tractable ester handle that is absent in the methylsulfonyl and furan-2-ylmethylsulfonyl analogs [1]. The methyl ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH in THF/H₂O) to yield the corresponding carboxylic acid, which can then be coupled to amines, alcohols, or other nucleophiles to generate diverse amide, ester, or hydrazide libraries . The methylsulfonyl analog (terminal –SO₂CH₃) and the furan analog (terminal –SO₂CH₂-furan) lack this orthogonal reactive functionality, limiting their utility as late-stage diversification intermediates. The computed exact mass of 423.08217 g/mol and molecular formula C₁₆H₂₂FNO₇S₂ further confirm the unique elemental composition of this compound relative to these analogs [1]. No quantitative yield or purity data from diversification reactions have been published for this specific compound.

Prodrug design Synthetic tractability Library diversification

Absence of Detectable Bioassay Data as a Differentiator: Opportunity for De Novo Target Profiling

A comprehensive search of PubChem BioAssay, ChEMBL, BindingDB, and the primary patent literature (as of May 2026) reveals no publicly reported biological activity data for CAS 1448030-06-5 [1]. In contrast, certain sulfonylpiperidine analogs—particularly those in the TMK inhibitor series (e.g., compound 11 from Martínez-Botella et al., 2013) and the prokineticin receptor antagonist series—have published IC₅₀, MIC, and in vivo efficacy data [2]. This absence of data for the target compound is itself a meaningful differentiator: it indicates that this compound occupies unexplored chemical space within the sulfonylpiperidine class, offering investigators the opportunity to establish first-in-class activity in their assay of interest without the confounding influence of prior art activity annotations. The compound's presence in the ZINC database of commercially available screening compounds further supports its suitability for high-throughput screening campaigns [1].

Novel chemical space Target identification Phenotypic screening

Optimal Research and Procurement Application Scenarios for Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate (CAS 1448030-06-5)


Hit Identification and High-Throughput Screening Campaigns Targeting Underexplored Sulfonylpiperidine Chemical Space

Given the complete absence of public bioactivity data, this compound is ideally suited as a screening library member for HTS campaigns aimed at discovering novel biological activities within the sulfonylpiperidine chemotype. Its molecular weight (423.5 g/mol) and lipophilicity (XLogP3 1.4) place it within favorable drug-like property space, increasing the likelihood of identifying tractable hit matter [1]. Procurement for screening libraries should prioritize this compound over data-rich analogs when the goal is to maximize chemical diversity and minimize the risk of redundant target engagement profiles.

Late-Stage Diversification and Prodrug Design Utilizing the Methyl Ester Handle

The methyl 2-sulfonylacetate functionality distinguishes this compound from close analogs (e.g., methylsulfonyl and furan-2-ylmethylsulfonyl variants) that lack a hydrolyzable ester . Medicinal chemistry teams can procure this compound as a key intermediate for generating carboxylic acid, amide, and ester prodrug libraries through straightforward hydrolysis and coupling chemistry, enabling rapid exploration of C4-sidechain SAR without de novo synthesis of the entire sulfonylpiperidine scaffold [1].

Metabolic Stability Profiling in the Context of Fluorinated Aryl Sulfonylpiperidines

The 4-ethoxy-3-fluorophenyl motif provides a metabolically stabilized aryl group relative to non-halogenated analogs, as inferred from class-level trends in the LCE inhibitor patent literature [1]. This compound can be procured as a reference standard for comparative metabolic stability studies (e.g., human liver microsome or hepatocyte intrinsic clearance assays) alongside its non-fluorinated or differently halogenated analogs, to experimentally quantify the contribution of the fluorine atom to oxidative stability in this specific scaffold.

Computational Chemistry and Structure-Based Drug Design Using Well-Characterized Physicochemical Descriptors

With fully computed physicochemical descriptors available in PubChem—including exact mass (423.08217 g/mol), TPSA (124 Ų), XLogP3 (1.4), 8 rotatable bonds, and 0 hydrogen bond donors—this compound is immediately amenable to computational docking, pharmacophore modeling, and QSAR studies without requiring experimental determination of these parameters [1]. Procurement for virtual screening libraries is recommended when the research goal involves in silico hit expansion around the 4-sulfonylpiperidine core, leveraging the compound's intermediate polarity and conformational flexibility to probe diverse binding site geometries.

Quote Request

Request a Quote for Methyl 2-((1-((4-ethoxy-3-fluorophenyl)sulfonyl)piperidin-4-yl)sulfonyl)acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.